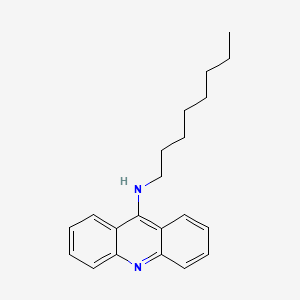![molecular formula C8H11N5O B14322918 6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine CAS No. 111888-24-5](/img/structure/B14322918.png)
6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a but-3-yn-1-yloxy group and a dimethylamino group attached to the tetrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the reaction of hydrazine with nitriles or other suitable precursors under controlled conditions.
Introduction of the But-3-yn-1-yloxy Group: The but-3-yn-1-yloxy group can be introduced via nucleophilic substitution reactions, where an appropriate alkyne is reacted with a suitable leaving group on the tetrazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the tetrazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can introduce various functional groups onto the tetrazine ring.
Aplicaciones Científicas De Investigación
6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. The presence of the but-3-yn-1-yloxy group and the dimethylamino group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine: Characterized by the presence of a but-3-yn-1-yloxy group and a dimethylamino group.
6-[(But-3-yn-1-yl)oxy]-1,2,4,5-tetrazin-3-amine: Similar structure but lacks the dimethylamino group.
6-[(But-3-yn-1-yl)oxy]-N-methyl-1,2,4,5-tetrazin-3-amine: Contains a single methyl group instead of a dimethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the but-3-yn-1-yloxy group and the dimethylamino group can enhance its reactivity and binding affinity in various contexts.
Propiedades
Número CAS |
111888-24-5 |
|---|---|
Fórmula molecular |
C8H11N5O |
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
6-but-3-ynoxy-N,N-dimethyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C8H11N5O/c1-4-5-6-14-8-11-9-7(10-12-8)13(2)3/h1H,5-6H2,2-3H3 |
Clave InChI |
UVNMHPIKVNYLKD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NN=C(N=N1)OCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)


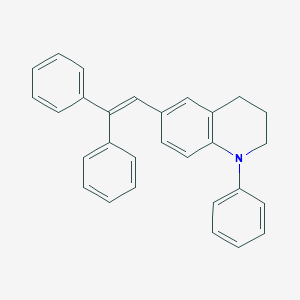

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
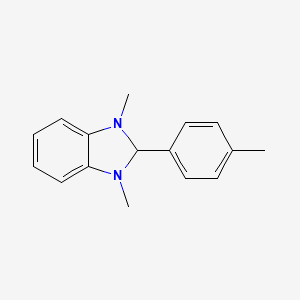
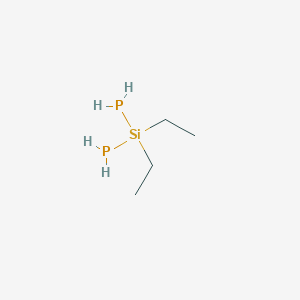
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)
![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
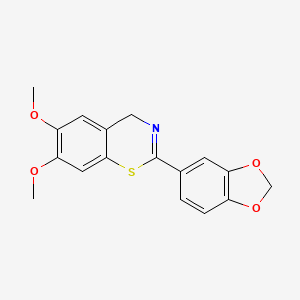
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
